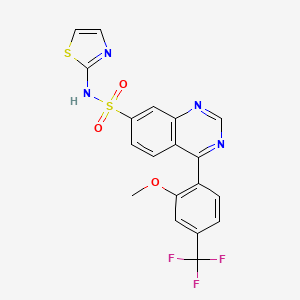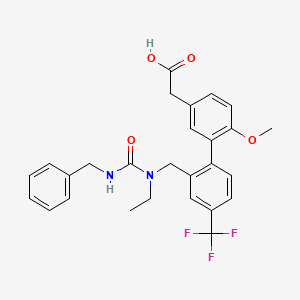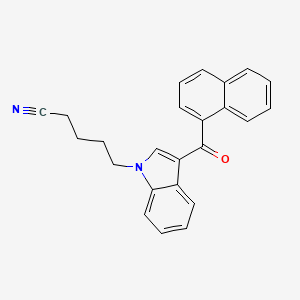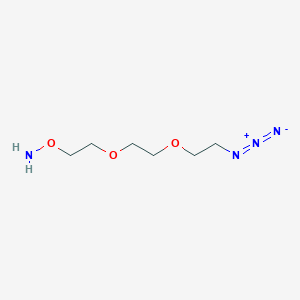
Aminooxy-PEG2-azide
Overview
Description
Aminooxy-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aminooxy group and an azide group. This compound is widely used in the field of click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) due to its ability to form stable oxime linkages with aldehyde or ketone groups .
Mechanism of Action
Target of Action
Aminooxy-PEG2-azide is a PROTAC linker and a non-cleavable 2 unit PEG ADC linker . It is used in the synthesis of PROTAC molecules and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that are targeted by the PROTAC molecules and ADCs it helps to form.
Mode of Action
This compound contains an Azide group and an Aminooxy group . The Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . The Aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Pharmacokinetics
As a peg-based linker, it is expected to improve the solubility, stability, and bioavailability of the protac molecules and adcs it helps to form .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For example, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it can undergo requires the presence of copper . Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its action and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG2-azide typically involves the reaction of a PEG derivative with an aminooxy group and an azide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper sulfate for the azide-alkyne cycloaddition reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Aminooxy-PEG2-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of copper sulfate.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne group.
Common Reagents and Conditions:
Copper sulfate: Used as a catalyst in CuAAC reactions.
Strained alkynes: Used in SPAAC reactions.
Solvents: Dimethyl sulfoxide (DMSO) and water are commonly used solvents.
Major Products:
Triazole derivatives: Formed from CuAAC reactions.
Stable oxime linkages: Formed from the reaction of the aminooxy group with aldehyde or ketone groups.
Scientific Research Applications
Aminooxy-PEG2-azide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Aminooxy-PEG2-bis-PEG3-BCN: A cleavable five-unit PEG linker used in the synthesis of ADCs.
t-Boc-Aminooxy-PEG2-azide: A PEG-based PROTAC linker with a t-Boc protected aminooxy group.
Uniqueness: Aminooxy-PEG2-azide is unique due to its non-cleavable nature and its ability to form stable oxime linkages, making it highly suitable for applications requiring long-term stability and precise molecular assembly .
Properties
IUPAC Name |
O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURLNTZWQFVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


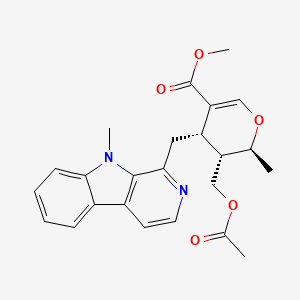

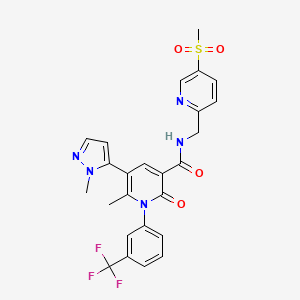
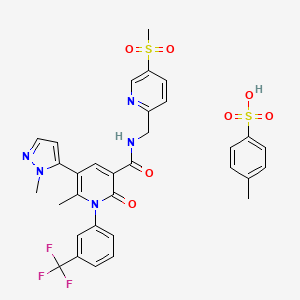
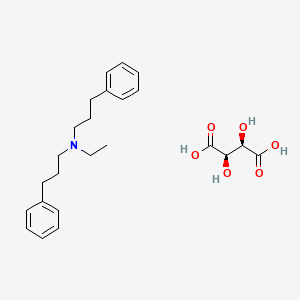
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)
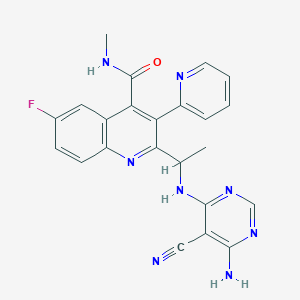
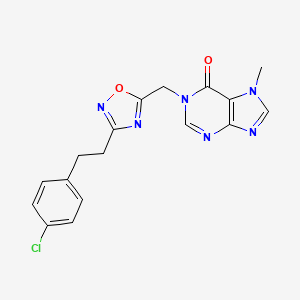
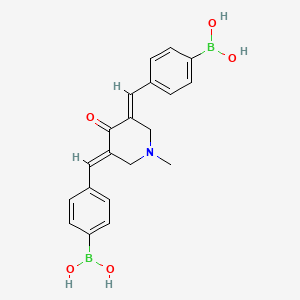
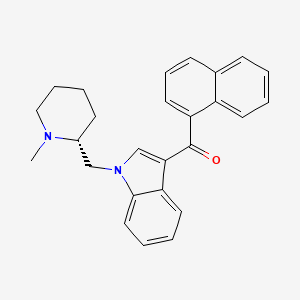
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
